molecular formula C18H20N4O2S B2457329 4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 95365-02-9

4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2457329
CAS No.: 95365-02-9
M. Wt: 356.44
InChI Key: BDXGPJBMRHDENF-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for biological studies.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and antiviral properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-ethoxyaniline with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells.

Comparison with Similar Compounds

4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal compound with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Properties

IUPAC Name

3-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-3-23-15-9-5-13(6-10-15)19-17-20-21-18(25)22(17)14-7-11-16(12-8-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXGPJBMRHDENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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